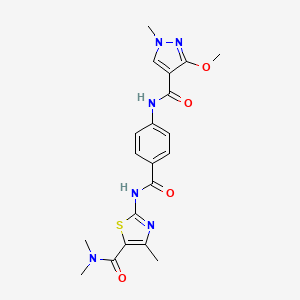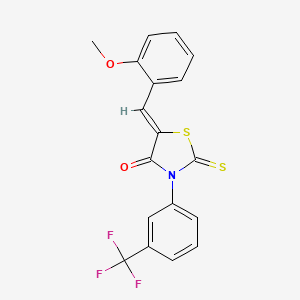
5-Bromo-2-ethoxy-4-formylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethoxy-4-formylphenyl acetate: is an organic compound with the molecular formula C11H11BrO4 and a molecular weight of 287.11 g/mol . This compound belongs to the class of aromatic acetates and is characterized by the presence of a bromine atom, an ethoxy group, and a formyl group attached to a phenyl ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-4-formylphenyl acetate typically involves the acetylation of 5-Bromo-2-ethoxy-4-formylphenol. The reaction is carried out using acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in 5-Bromo-2-ethoxy-4-formylphenyl acetate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as or .
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Nucleophiles such as amines , thiols , and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-2-ethoxy-4-formylbenzoic acid.
Reduction: 5-Bromo-2-ethoxy-4-hydroxymethylphenyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-ethoxy-4-formylphenyl acetate is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules through reactions such as Suzuki-Miyaura coupling and Heck reactions .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can be modified to create fluorescent tags for imaging studies .
Medicine: Although not directly used as a drug, derivatives of this compound are investigated for their potential therapeutic properties , including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-ethoxy-4-formylphenyl acetate depends on its chemical reactivity . The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways in biological systems .
Comparaison Avec Des Composés Similaires
- 5-Bromo-4-formyl-2-methoxyphenyl acetate
- 2-Bromo-4,5-diethoxybenzaldehyde
- 5-Bromo-2-ethoxy-4-hydroxyphenyl acetate
Comparison: 5-Bromo-2-ethoxy-4-formylphenyl acetate is unique due to the presence of both an ethoxy group and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and applications compared to similar compounds.
Propriétés
IUPAC Name |
(5-bromo-2-ethoxy-4-formylphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-15-10-4-8(6-13)9(12)5-11(10)16-7(2)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKVBIFOWJOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2668477.png)
![N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride](/img/structure/B2668479.png)
![(E)-N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2668480.png)
![1-[(4As,7aR)-6-(2-chloroacetyl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-4-yl]-3-(2,6-dimethylphenoxy)propan-1-one](/img/structure/B2668483.png)
![3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2668484.png)
![N-(4-methoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2668485.png)





![4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2668495.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2668499.png)
